(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N2O3/c1-17(18-3-5-19(6-4-18)29(34)35)33-28(16-27(32-33)23-12-24(30)15-25(31)13-23)22-8-7-21-14-26(36-2)10-9-20(21)11-22/h3-17H,1-2H3,(H,34,35)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXULAHYPRAKJ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid, also known as MK-0893, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C29H22Cl2N2O3
- Molecular Weight : 517.4 g/mol
- CAS Number : 870823-11-3
The structure features a pyrazole ring linked to a naphthalene moiety and a benzoic acid group, contributing to its unique biological interactions.
Biological Activity Overview
Research indicates that MK-0893 exhibits potent biological activities, particularly as a glucagon receptor antagonist. Below are key findings regarding its biological effects:
1. Glucagon Receptor Antagonism
MK-0893 has been characterized as a selective antagonist of the glucagon receptor. It shows high affinity with an IC50 value of approximately 6.6 nM, making it a promising candidate for managing type II diabetes by reducing glucagon-mediated glucose production in the liver .
2. Anticancer Activity
Studies have demonstrated that compounds structurally related to MK-0893 possess anticancer properties. For instance:
- In Vitro Cytotoxicity : The compound was evaluated against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). Results indicated significant cytotoxicity with IC50 values ranging from 2.13 µM to 4.46 µM, while showing minimal toxicity to normal HEK cells .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | High |
| SiHa | 4.34 ± 0.98 | Moderate |
| PC-3 | 4.46 ± 0.53 | Moderate |
| HEK | >50 | Low |
The mechanism by which MK-0893 exerts its effects involves:
- Inhibition of Glucagon Signaling : By blocking the glucagon receptor, MK-0893 reduces hepatic glucose output and improves insulin sensitivity.
- Tubulin Polymerization Inhibition : Similar pyrazole derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Case Studies
Several studies have highlighted the therapeutic potential of MK-0893:
Case Study 1: Diabetes Management
In animal models, MK-0893 significantly lowered blood glucose levels in both acute and chronic settings, demonstrating its efficacy in glucose regulation .
Case Study 2: Cancer Treatment
A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, revealing that those with structural similarities to MK-0893 exhibited enhanced cytotoxicity against various cancer cell lines while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, 3,5-dichlorophenylhydrazine hydrochloride can be reacted with a chalcone precursor under ethanol reflux (12–24 hours) to form the pyrazole core . Cyclization agents like phosphorus oxychloride (POCl₃) at 120°C may enhance ring closure efficiency . Optimization includes adjusting stoichiometric ratios (e.g., 3:1 hydrazine-to-chalcone molar ratio) and using polar aprotic solvents (DMF/ethanol mixtures) for recrystallization to improve purity . Monitoring reaction progress via TLC and HPLC ensures intermediate stability.
Q. How should researchers approach structural characterization, particularly in confirming stereochemistry and substituent positions?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.5 ppm) and methoxynaphthalenyl (δ 3.9 ppm for OCH₃) groups .
- X-ray crystallography : Resolve stereochemistry at the chiral center (S-configuration) and confirm dihedral angles between the pyrazole and benzoic acid moieties .
- IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H bend ~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).
Advanced Research Questions
Q. What methodological considerations are critical when evaluating biological activity in antimicrobial assays?
- Methodological Answer : Design assays using standardized protocols (e.g., CLSI guidelines):
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Mechanistic studies : Perform time-kill assays to assess bactericidal vs. bacteriostatic effects . Combine with fluorescence microscopy to evaluate membrane disruption (propidium iodide uptake).
- Synergy testing : Use checkerboard assays to identify potentiation with β-lactam antibiotics .
Q. How can computational methods predict pharmacological properties or interaction mechanisms?
- Methodological Answer :
- DFT studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding . Optimize geometry at the B3LYP/6-311G(d,p) level .
- Molecular docking : Target enzymes like DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 3LN1). Use AutoDock Vina with Lamarckian GA parameters; validate docking poses via MD simulations (100 ns) .
- ADME prediction : Apply SwissADME to assess bioavailability (TPSA <140 Ų) and blood-brain barrier permeability (AlogP >3) .
Q. How can discrepancies in biological activity data between structural analogs be analyzed to infer SAR?
- Methodological Answer : Systematically compare substituent effects:
- Electron-withdrawing groups : Dichlorophenyl enhances antimicrobial activity by increasing lipophilicity (logP = 4.2 vs. 3.5 for non-halogenated analogs) .
- Steric effects : Bulky naphthalenyl groups may reduce binding to compact active sites (e.g., cytochrome P450 3A4) .
- Statistical tools : Use multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, molar refractivity) with IC₅₀ values . Validate hypotheses via synthesis of derivatives (e.g., replacing methoxy with hydroxyl groups).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
